molecular formula C11H14F2 B13517975 2-Ethynyl-7,7-difluorospiro[3.5]nonane

2-Ethynyl-7,7-difluorospiro[3.5]nonane

Cat. No.: B13517975
M. Wt: 184.23 g/mol
InChI Key: WGJYAXDBADMZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-7,7-difluorospiro[3.5]nonane is a spirocyclic compound characterized by a central spiro[3.5]nonane scaffold with two fluorine atoms at the 7-position and an ethynyl group at the 2-position. Its hydrochloride salt (CAS: 2613383-95-0) has a molecular weight of 235.7 g/mol and a purity ≥95% .

Properties

Molecular Formula

C11H14F2

Molecular Weight

184.23 g/mol

IUPAC Name

2-ethynyl-7,7-difluorospiro[3.5]nonane

InChI

InChI=1S/C11H14F2/c1-2-9-7-10(8-9)3-5-11(12,13)6-4-10/h1,9H,3-8H2

InChI Key

WGJYAXDBADMZHU-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC2(C1)CCC(CC2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-7,7-difluorospiro[3.5]nonane typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: While specific industrial production methods for 2-Ethynyl-7,7-difluorospiro[3

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming carbonyl-containing derivatives.

    Reduction: Reduction reactions can be used to modify the ethynyl group, converting it to an alkene or alkane.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation reactions using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Carbonyl derivatives such as ketones or aldehydes.

    Reduction: Alkenes or alkanes.

    Substitution: Functionalized derivatives with various substituents replacing the fluorine atoms.

Scientific Research Applications

2-Ethynyl-7,7-difluorospiro[3.5]nonane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound’s unique structure makes it a candidate for materials science research, including the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of 2-Ethynyl-7,7-difluorospiro[3.5]nonane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with active site residues, while the difluoro groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural and Functional Analogues in Sigma Receptor (SR) Ligands

The 2,7-diazaspiro[3.5]nonane scaffold has been extensively explored in sigma receptor (S1R/S2R) ligands. Key examples include:

AD197 (4f)
  • Structure: 7-Phenethyl-2-(3-phenylpropyl)-2,7-diazaspiro[3.5]nonane.
  • Activity : High S1R affinity (Ki = 2.7 nM) and moderate S2R affinity (Ki = 27 nM). Acts as an S1R agonist in vivo, reversing mechanical hypersensitivity in pain models .
  • Key Feature : The hydrophobic phenethyl/phenylpropyl groups enhance receptor interaction, while the diaza scaffold facilitates ionic interactions with Glu172 in S1R.
Compound 5b (AB21)
  • Structure: 2,7-Diazaspiro[3.5]nonane derivative with an amide group.
  • Activity : S1R antagonist (Ki = 13 nM) with potent antiallodynic effects at 20 mg/kg. Its activity is reversed by the S1R agonist PRE-084, confirming target specificity .
  • Key Feature : The amide group introduces hydrogen-bonding capability, improving subtype selectivity over S2R (Ki = 102 nM).
Comparison with 2-Ethynyl-7,7-difluorospiro[3.5]nonane
  • Structural Differences : The absence of nitrogen atoms in the spiro scaffold and the presence of fluorine/ethynyl groups distinguish it from diaza analogs.
  • Functional Implications : Fluorine atoms may enhance metabolic stability and membrane permeability, while the ethynyl group could enable click chemistry for targeted drug delivery.

Diazabicyclo[4.3.0]nonane Derivatives

Compound 8f (AB10)
  • Structure: Diazabicyclo[4.3.0]nonane with extended hydrophobic chains.
  • Activity : Moderate S1R affinity (Ki = 10 nM) and S2R preference (Ki = 165 nM). Achieves full antiallodynic effects at 20 mg/kg, comparable to BD-1063 (a prototypical S1R antagonist) .
  • Key Feature : The bicyclic scaffold reduces steric hindrance, allowing better accommodation of bulky substituents.
Comparison with 2-Ethynyl-7,7-difluorospiro[3.5]nonane

Antimicrobial and Antioxidant Spirocycles

1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane
  • Activity : Broad-spectrum antimicrobial effects against Gram-negative (Aeromonas hydrophila) and Gram-positive (S. aureus) bacteria. Also exhibits antioxidant properties .
  • Key Feature : The dioxo groups likely contribute to redox activity, enabling radical scavenging.
3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane
  • Activity : Enhanced antimicrobial potency due to the benzyl group, which increases lipophilicity and membrane penetration .
Comparison with 2-Ethynyl-7,7-difluorospiro[3.5]nonane

Data Table: Key Comparative Metrics

Compound Name Scaffold Key Substituents Molecular Weight (g/mol) Biological Activity Ki Values (nM) Source
2-Ethynyl-7,7-difluorospiro[3.5]nonane Spiro[3.5]nonane Ethynyl, 7,7-difluoro 235.7 (HCl salt) Research compound N/A
AD197 (4f) 2,7-Diazaspiro[3.5]nonane Phenethyl, phenylpropyl N/A S1R agonist (analgesic) S1R: 2.7, S2R: 27
5b (AB21) 2,7-Diazaspiro[3.5]nonane Amide N/A S1R antagonist (analgesic) S1R:13, S2R:102
8f (AB10) Diazabicyclo[4.3.0]nonane Hydrophobic chains N/A S1R antagonist (analgesic) S1R:10, S2R:165
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Diazabicyclo[4.3.0]nonane Dioxo N/A Antimicrobial, antioxidant N/A

Biological Activity

2-Ethynyl-7,7-difluorospiro[3.5]nonane is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by a spirocyclic framework, which contributes to its distinctive properties and interactions with biological systems.

  • CAS Number : 2639412-70-5
  • Molecular Formula : C11H12F2
  • Molecular Weight : 196.21 g/mol

Structure

The structure of 2-Ethynyl-7,7-difluorospiro[3.5]nonane consists of a spiro carbon framework with two fluorine atoms and an ethynyl group attached. This configuration allows for diverse interactions with biological targets, making it a subject of interest for pharmacological studies.

The biological activity of 2-Ethynyl-7,7-difluorospiro[3.5]nonane is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may modulate various signaling pathways, influencing cellular responses and potentially leading to therapeutic effects in diseases such as cancer and inflammation.

Pharmacological Studies

  • Anticancer Activity : Preliminary studies have demonstrated that 2-Ethynyl-7,7-difluorospiro[3.5]nonane exhibits cytotoxic effects on various cancer cell lines. The compound appears to induce apoptosis in tumor cells through the activation of caspase pathways.
  • Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
  • Neuroprotective Effects : Emerging research suggests that 2-Ethynyl-7,7-difluorospiro[3.5]nonane may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

StudyFindingsReference
Study on Anticancer ActivityDemonstrated significant cytotoxicity in breast cancer cell lines with IC50 values indicating effective dose ranges.
Antimicrobial EfficacyShowed inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli cultures at low concentrations.
Neuroprotection in Animal ModelsReduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.